1-(4-Acetylphenyl)imidazolidin-2-one

Overview

Description

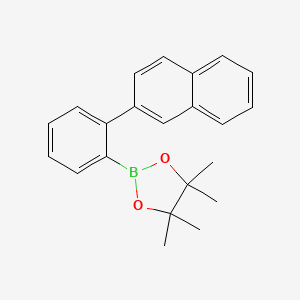

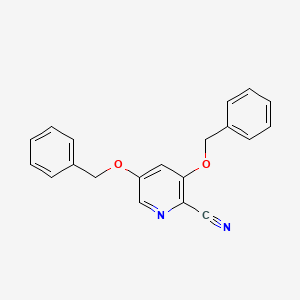

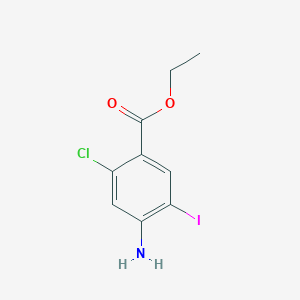

“1-(4-Acetylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including “this compound”, has been a subject of research due to their presence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . One common approach to synthesize imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) . This indicates the presence of an acetylphenyl group attached to the imidazolidin-2-one core.

Chemical Reactions Analysis

Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, terminal olefins can be effectively diaminated at allylic and homoallylic carbons via formal C-H activation using di-tert-butyldiaziridinone as a nitrogen source and Pd(PPh3)4 as a catalyst .

Physical And Chemical Properties Analysis

It has a molecular weight of 204.23 g/mol . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Modification

1-(4-Acetylphenyl)imidazolidin-2-one and its derivatives play a significant role in the synthesis and structural modification of bioactive molecules, providing a versatile framework for the development of pharmaceuticals and chemicals with enhanced activity and specificity. For instance, the imidazolidin-4-one scaffold is widely utilized in the modification of peptides, serving as a proline surrogate or protecting the N-terminal amino acid against hydrolysis, which is crucial for the stability and activity of peptide-based drugs (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007). This approach enhances the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation and thus more effective as therapeutics.

Corrosion Inhibition

In the field of materials science, derivatives of this compound, such as imidazolidines and their analogs, have been investigated for their potential as corrosion inhibitors. These compounds exhibit significant effectiveness in protecting metals against corrosion in acidic media, attributed to their ability to form a protective layer on the metal surface. This characteristic is particularly beneficial in industries where metal longevity and integrity are critical (J. Cruz, R. Martinez, J. Genescà, E. García-Ochoa, 2004).

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of bioactive molecules is another significant application area. For example, (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one has been used as a chiral auxiliary for asymmetric Mannich-type reactions, demonstrating excellent yields and stereoselectivities. This application is crucial for the production of enantiomerically pure pharmaceuticals, where the stereochemistry of the drug molecule can significantly affect its efficacy and safety (Sandeep Goyal, Anamika Thakur, Ratnesh K. Sharma, Mukesh Gangar, B. Patel, Vipin A. Nair, 2016).

Antimicrobial and Antioxidant Properties

Research has also explored the antimicrobial and antioxidant properties of compounds derived from this compound. These compounds have shown potential in fighting against microbial infections and oxidative stress, providing a basis for the development of new therapeutic agents with broad-spectrum activity. Such findings underscore the versatility of the imidazolidin-2-one framework in medicinal chemistry, offering promising avenues for drug discovery and development (P. Anitha, Sadula, Subhashini N.J, 2014).

Mechanism of Action

Target of Action

1-(4-Acetylphenyl)imidazolidin-2-one primarily targets the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

The compound interacts with its targets by inhibiting their activities . It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.

Biochemical Pathways

The inhibition of carbonic anhydrase and acetylcholinesterase affects several biochemical pathways. The inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Pharmacokinetics

Its molecular weight of 20423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of the inhibition of carbonic anhydrase and acetylcholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .

Future Directions

The future directions for “1-(4-Acetylphenyl)imidazolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. As imidazolidin-2-ones are found in many pharmaceuticals and biologically active compounds, there could be potential for new drug development .

properties

IUPAC Name |

1-(4-acetylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUMJMBUITJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)